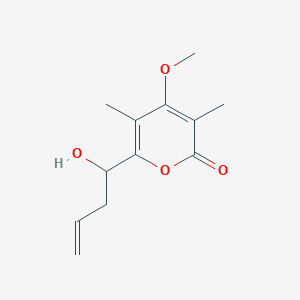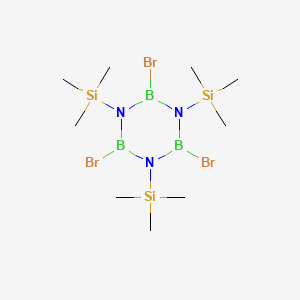
S-Prop-1-en-1-yl methanesulfinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Prop-1-en-1-yl methanesulfinothioate: is an organosulfur compound with the molecular formula C4H8OS2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Prop-1-en-1-yl methanesulfinothioate typically involves the reaction of methanesulfinothioic acid with propenyl compounds. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: S-Prop-1-en-1-yl methanesulfinothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related sulfur compounds.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Chemistry: In chemistry, S-Prop-1-en-1-yl methanesulfinothioate is studied for its reactivity and potential as a building block for synthesizing more complex molecules .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is explored for its potential use in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of S-Prop-1-en-1-yl methanesulfinothioate involves its interaction with various molecular targets, including enzymes and proteins. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
S-allyl-l-cysteine sulfoxide: Another sulfur-containing compound with similar reactivity.
S-methyl prop-2-ene-1-sulfinothioate: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness: S-Prop-1-en-1-yl methanesulfinothioate is unique due to its specific combination of sulfur-containing functional groups and its reactivity profile.
Properties
CAS No. |
121955-51-9 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
1-methylsulfinylsulfanylprop-1-ene |
InChI |
InChI=1S/C4H8OS2/c1-3-4-6-7(2)5/h3-4H,1-2H3 |
InChI Key |
FCQZRAVPZFRUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)



![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)


![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)

